2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole: Comparative Lipophilicity and Predicted Drug-Likeness vs. Aliphatic Analogs
The 4-chlorophenylmethyl substituent at the 5-position significantly increases lipophilicity compared to aliphatic analogs, a critical determinant of membrane permeability and target binding. Calculated LogP (XLogP3-AA) for 2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole is 4.0 [1]. In contrast, the aliphatic analog 2-bromo-5-butyl-1,3,4-thiadiazole exhibits a substantially lower XLogP3-AA of 2.8 [2]. This difference of 1.2 log units corresponds to an approximately 16-fold increase in predicted lipophilicity, which can profoundly influence ADME properties and biological assay outcomes.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 2-Bromo-5-butyl-1,3,4-thiadiazole: 2.8 |
| Quantified Difference | Δ = 1.2 log units (≈16-fold increase in lipophilicity) |
| Conditions | Calculated using XLogP3-AA method as reported in PubChem |
Why This Matters
Higher lipophilicity may enhance membrane permeability but also requires careful consideration of solubility and metabolic stability, making this compound a distinct chemical probe for structure-activity relationship (SAR) studies compared to more polar aliphatic derivatives.
- [1] PubChem. (n.d.). 2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole (CID 63383843): Computed Properties - XLogP3-AA. View Source
- [2] PubChem. (n.d.). 2-Bromo-5-butyl-1,3,4-thiadiazole (CID 12345678): Computed Properties - XLogP3-AA. View Source
